Propatyl nitrate is synthesized from trimethylolpropane through a nitration process. It falls under the category of organic nitrates, which are known for their therapeutic effects in cardiovascular conditions. The compound is also categorized as a small molecule drug, with a DrugBank accession number DB13255, indicating its investigational status in clinical applications.
The synthesis of propatyl nitrate typically involves the nitration of trimethylolpropane using a mixture of nitric acid and sulfuric acid. This reaction proceeds under controlled conditions to ensure the formation of the desired nitrate ester without excessive by-products. The general reaction can be represented as follows:
Key considerations during the synthesis include temperature control, reaction time, and the concentration of the reagents to optimize yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
Propatyl nitrate has a molecular formula of and a molecular weight of approximately 269.17 g/mol. The structure features multiple nitro groups attached to a butyl backbone, which contributes to its pharmacological activity. The compound does not contain any chiral centers or rings, simplifying its stereochemical considerations.
Propatyl nitrate participates in several chemical reactions typical of organic nitrates. The primary reaction involves its conversion to nitric oxide upon hydrolysis or enzymatic action in biological systems:
The release of nitric oxide is facilitated by enzymes such as guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells.
The mechanism through which propatyl nitrate exerts its therapeutic effects involves several steps:
This pathway is critical for understanding how propatyl nitrate can be effective in managing cardiovascular conditions.
The physical properties of propatyl nitrate include:
These properties influence its formulation and stability as a pharmaceutical agent.
Propatyl nitrate is primarily used in medical settings for the management of angina pectoris. Its ability to induce vasodilation makes it valuable in treating conditions related to inadequate blood flow to the heart muscle. Research continues into its potential applications in other cardiovascular diseases, emphasizing the need for ongoing studies into its efficacy and safety profile.
Propatyl nitrate (C₆H₁₁N₃O₉) is an organic nitrate ester with a defined aliphatic structure. Its systematic IUPAC name is 2,2-bis(nitrooxymethyl)butyl nitrate, reflecting the presence of three nitrate (–ONO₂) groups attached to a butane backbone. The central carbon (C2) is a tertiary carbon bonded to two nitrooxymethyl groups (–CH₂ONO₂) and a butyl nitrate chain (–CH₂CH₂ONO₂), resulting in a branched molecular architecture [2] [3] [5]. The absence of chiral centers renders the molecule achiral, eliminating stereoisomerism concerns. Key structural identifiers include:
CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
[3] [5] YZZCJYJBCUJISI-UHFFFAOYSA-N
[2] [7] Bond angles and lengths conform to typical alkyl nitrate geometry, with C–O–N bond angles approximating 109° and N–O bonds exhibiting partial double-bond character due to resonance stabilization. The molecule’s flexibility arises from free rotation around C–C and C–O bonds, though steric hindrance between the bulky nitrooxy groups may restrict conformational mobility [5] [9].
Table 1: Atomic Composition and Bonding Features
Atom Type | Count | Bonding Pattern |
---|---|---|
Carbon (C) | 6 | Aliphatic chain with tertiary branching |
Hydrogen (H) | 11 | Attached to carbon atoms |
Nitrogen (N) | 3 | Each bonded to three oxygen atoms |
Oxygen (O) | 9 | Includes ester (-O-NO₂) and bridging (-O-) oxygens |
Propatyl nitrate exhibits moderate lipophilicity, critical for membrane permeation and biodistribution. Experimental and predicted physicochemical properties include:
The balanced lipophilicity-hydrophilicity profile enables efficient tissue penetration while retaining sufficient solubility for sublingual absorption. Its polar surface area (PSA) is 157.11 Ų, reflecting high polarity due to multiple oxygen atoms [2].
Table 2: Physicochemical Properties of Propatyl Nitrate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₆H₁₁N₃O₉ | PubChem [1] |
Average Mass | 269.166 g/mol | DrugBank [2] |
logP | 1.08–3.14 | ChemSpider/SIELC [5] [7] |
Water Solubility | 0.257 mg/mL | ALOGPS prediction [2] |
Rotatable Bonds | 10 | DrugBank [2] |
Propatyl nitrate’s stability is governed by its nitrate ester bonds, which are susceptible to chemical and enzymatic degradation:
Thermal Stability: Decomposes above 150°C, releasing nitrogen oxides [5].
Metabolic Stability:
Plasma Half-Life: Short in vivo half-life due to rapid denitration, though exact values are unspecified in literature [2] [6].
Formulation Stability:Solid dosage forms (e.g., sublingual tablets) require excipients like lactose or silicon dioxide to adsorb moisture and prevent hydrolysis. Film-coating may further shield against environmental factors [9].
Table 3: Stability-Influencing Factors
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
pH | Degrades in alkaline media | Buffer to neutral pH |
Light | UV-induced decomposition | Use amber glass/opaque packaging |
Enzymes (ALDH2) | Catalyzes NO release | Not applicable (therapeutic activation) |
Temperature | High heat accelerates decay | Store below 25°C |
Table 4: Compound Synonyms and Identifiers
Synonym | Identifier Type |
---|---|
2,2-Bis[(nitrooxy)methyl]butyl nitrate | IUPAC Name |
Propatylnitrate | INN |
WIN 9317 | Experimental ID |
AJT2YN495R | UNII |
2921-92-8 | CAS Registry |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1